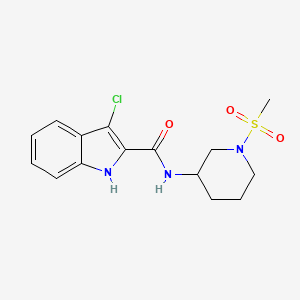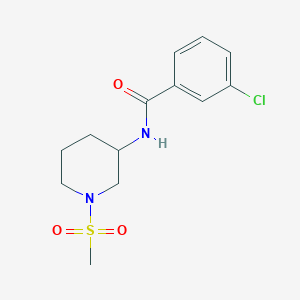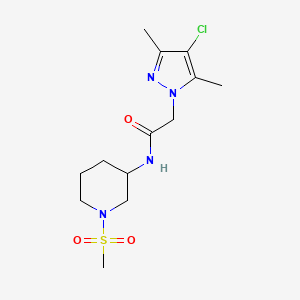![molecular formula C20H20N2O4 B7533251 N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine, commonly known as BDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BDB is a benzofuran derivative that belongs to the amphetamine class of drugs.
Mecanismo De Acción
BDB acts as a serotonin receptor agonist, which means it binds to serotonin receptors and activates them. It has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. BDB also has some affinity for the 5-HT2B and 5-HT2C receptors. The activation of these receptors leads to an increase in the release of serotonin, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
BDB has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. BDB has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BDB is that it is a relatively new compound, which means there is still a lot of research to be done on its potential applications. This makes it an exciting area of research for scientists. However, one limitation is that BDB is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on BDB. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the serotonin system in the brain. Additionally, there is a need for more research on the long-term effects of BDB use, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, BDB is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It has shown promise as a serotonin receptor agonist, which makes it a potential candidate for the treatment of mood disorders such as depression and anxiety. However, more research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of BDB involves the reaction of 4-(1,3-benzodioxol-5-yl)oxan-4-ylmethanol with 2-aminobenzoxazole. This reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BDB has shown potential in various medical research applications. One of the most promising applications is its use as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BDB has been shown to bind to serotonin receptors and activate them, leading to an increase in serotonin levels in the brain. This makes it a potential candidate for the treatment of mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-4-16-15(3-1)22-19(26-16)21-12-20(7-9-23-10-8-20)14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBANVHTAPIETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)

![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)




![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)